molecular formula C16H13N3O3 B2599876 2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)-N-phenylacetamide CAS No. 1105250-77-8

2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)-N-phenylacetamide

Cat. No.: B2599876
CAS No.: 1105250-77-8
M. Wt: 295.298
InChI Key: ZNAXYGOZXYNAOB-UHFFFAOYSA-N
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Description

2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)-N-phenylacetamide is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidin-4-one core linked via an oxygen atom to an N-phenylacetamide group. This structure is of interest in medicinal chemistry due to the pyrimidinone moiety’s prevalence in bioactive molecules, particularly kinase inhibitors and antimicrobial agents .

Properties

IUPAC Name

2-(4-oxopyrido[1,2-a]pyrimidin-2-yl)oxy-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3/c20-14(17-12-6-2-1-3-7-12)11-22-15-10-16(21)19-9-5-4-8-13(19)18-15/h1-10H,11H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNAXYGOZXYNAOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)COC2=CC(=O)N3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)-N-phenylacetamide typically involves the acylation of 2-aminopyridines with alkynoate esters to form alkynamides, which are then cyclized under thermal conditions . The use of lithium amide anions ensures excellent regioselectivity for the 2-oxo-isomer over the undesired 4-oxo-isomer . This method allows for the efficient synthesis of the desired compound with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production. This may involve the use of continuous flow reactors and other advanced techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)-N-phenylacetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogs

Compound Name Core Structure Key Substituents/Modifications Synthesis Challenges/Outcomes Hypothesized Biological Implications
Target Compound : 2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)-N-phenylacetamide Pyrido[1,2-a]pyrimidin-4-one 2-oxy-linked N-phenylacetamide Standard condensation reactions Kinase inhibition potential via pyrimidinone core
: 2-(4-(2-amino-3-cyano-5-oxo-4,5-dihydroindeno[1,2-b]pyran-4-yl)phenoxy)-N-phenylacetamide Indeno[1,2-b]pyran Amino-cyano groups on indenopyran core Failed synthesis of target product; alternative pathway yielded a dioxo-indenylidene derivative Reduced metabolic stability due to indenopyran core
: (R/S)-N-[(hexan chain)-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1-yl]butanamides Hexan chain with acetamide Stereoisomeric dimethylphenoxy groups Requires chiral synthesis for stereochemical purity Enhanced receptor selectivity via stereochemistry
: 3-fluoro-5-{7-[(3S)-3-methylpiperazin-1-yl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}benzonitrile Pyrido[1,2-a]pyrimidin-4-one 7-piperazine, 2-fluorobenzonitrile substituents Position-specific substitutions at C2 and C7 Improved pharmacokinetics (e.g., solubility, binding affinity)

Key Findings :

Core Structure Variations: The target compound’s pyrido[1,2-a]pyrimidin-4-one core contrasts with the indeno[1,2-b]pyran system in . The latter showed unexpected reactivity during synthesis, producing a dioxo-indenylidene derivative instead of the desired product, highlighting the pyrido-pyrimidinone’s synthetic robustness . Substitutions at the 7-position of the pyrido-pyrimidinone core (e.g., piperazine in ) may enhance solubility or target engagement compared to the target compound’s unmodified core .

Substituent Effects: The N-phenylacetamide group in the target compound lacks stereochemical complexity compared to ’s chiral acetamide derivatives, which require enantioselective synthesis for activity optimization .

Synthetic Accessibility :

  • The target compound’s synthesis via straightforward condensation reactions contrasts with the multi-step, stereochemically demanding processes for ’s isomers .

Biological Activity

2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)-N-phenylacetamide is a compound that has attracted attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure combining a pyrido[1,2-a]pyrimidine moiety with an acetamide group. Its molecular formula is C17H15N3O3C_{17}H_{15}N_{3}O_{3} with a molecular weight of approximately 305.32 g/mol. The unique structural elements contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Properties : Inhibition of cancer cell proliferation.
  • Antiallergic Effects : Potential reduction of allergic responses.
  • Anti-inflammatory Activity : Modulation of inflammatory pathways.

Anticancer Activity

Recent studies have demonstrated significant anticancer effects of compounds related to the pyrido[1,2-a]pyrimidine structure. The following table summarizes findings from various studies:

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-7 (breast cancer)1.16EGFR/BRAFV600E inhibition
Quinazoline DerivativeA549 (lung cancer)0.85Induction of apoptosis via caspase activation

In vitro assays show that this compound can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, which are crucial in the apoptotic pathway.

Antiallergic Activity

The antiallergic properties of the compound were assessed using the passive cutaneous anaphylaxis (PCA) test in animal models. Certain analogues demonstrated promising results, indicating that structural modifications can enhance efficacy against allergic responses. The underlying mechanisms include:

  • Inhibition of Histamine Release : Reducing the release of histamine from mast cells.
  • Modulation of Cytokines : Altering the levels of pro-inflammatory cytokines involved in allergic reactions.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by interfering with signaling pathways associated with inflammation. This includes:

  • Inhibition of NF-kB Activation : Reducing the expression of inflammatory mediators.
  • Suppression of COX Enzymes : Decreasing prostaglandin synthesis.

Case Studies

Several case studies highlight the pharmacological profiles and therapeutic potential of similar compounds:

  • Study on Quinazoline Derivatives : A series of substituted quinazolines were synthesized and tested for their antiproliferative effects on various cancer cell lines. Results indicated that specific substitutions significantly enhanced anticancer potency.
  • PCA Test Evaluation : In a study assessing antiallergic activity, certain derivatives demonstrated notable efficacy in reducing allergic responses in animal models, highlighting their potential therapeutic applications in allergy treatment.

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